molecular formula C12H20N2O2 B1445412 Tert-butyl 4-cyanoazepane-1-carboxylate CAS No. 1259056-34-2

Tert-butyl 4-cyanoazepane-1-carboxylate

Cat. No.: B1445412
CAS No.: 1259056-34-2
M. Wt: 224.3 g/mol
InChI Key: GWIFZKJNRMQRJU-UHFFFAOYSA-N
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Biological Activity

Tert-butyl 4-cyanoazepane-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₈N₂O₂
  • Molecular Weight : 254.33 g/mol
  • CAS Number : 414910-15-9

The compound features a tert-butyl group and a cyano group attached to an azepane ring, which contributes to its unique biological properties.

Biological Activities

Research indicates that this compound exhibits several biological activities, primarily in the realm of pharmacology. Below are some key findings:

1. Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives, including this compound, against bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several compounds:

CompoundMIC (µg/mL)
This compound>250
Control (Standard Antibiotic)12.5

The results indicated that while this compound did not exhibit intrinsic antibacterial activity at the tested concentrations, it may serve as a scaffold for further modifications to enhance efficacy against resistant strains .

2. GPR119 Agonist Activity

Recent investigations have highlighted the potential of this compound as a GPR119 agonist. GPR119 is a G-protein coupled receptor implicated in glucose homeostasis and insulin secretion:

  • In vitro Studies : The compound was tested on human embryonic kidney cells transfected with GPR119, showing promising binding affinity and activation potential.
  • Efficacy : Four derivatives synthesized from this compound demonstrated significant activation of GPR119, suggesting potential applications in treating type 2 diabetes mellitus (T2DM) .

Case Study 1: Synthesis and Evaluation of Derivatives

In a systematic study, researchers synthesized several derivatives of this compound using Cu(I)-assisted click chemistry. The derivatives were evaluated for their biological activity:

DerivativeBinding Affinity (nM)Biological Activity
Tert-butyl 4-cyanophenyl derivative20GPR119 Agonist
Tert-butyl 4-cyanomethyl derivative15GPR119 Agonist

These findings suggest that structural modifications can significantly enhance the biological activity of the parent compound .

3. Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key insights include:

  • The presence of the cyano group enhances lipophilicity, potentially improving cell membrane permeability.
  • Modifications at the azepane ring can influence receptor binding and selectivity.

Properties

IUPAC Name

tert-butyl 4-cyanoazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-7-4-5-10(9-13)6-8-14/h10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWIFZKJNRMQRJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50738149
Record name tert-Butyl 4-cyanoazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50738149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1259056-34-2
Record name tert-Butyl 4-cyanoazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50738149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-cyanoazepane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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